Product packaging for Cinnamycin(Cat. No.:CAS No. 1405-39-6)

Cinnamycin

Cat. No.: B074467
CAS No.: 1405-39-6
M. Wt: 2041.3 g/mol
InChI Key: QJDWKBINWOWJNZ-IDGBIKHQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cinnamycin is a 19-amino acid tetracyclic lantibiotic peptide produced by Streptomyces cinnamoneus. It is a subject of significant research interest due to its unique structure and highly specific mechanism of action. This compound exerts its antibacterial effects primarily against certain Gram-positive bacteria by selectively binding to phosphatidylethanolamine (PE), a phospholipid found in bacterial and mammalian cell membranes. This binding event induces the formation of non-bilayer structures and promotes membrane permeabilization, leading to cell death. Beyond its direct antimicrobial properties, this compound is a critical tool in life sciences research for probing PE-dependent cellular processes, including membrane fusion, vesicle trafficking, and viral entry. Furthermore, it is a potent inhibitor of phospholipase A2 (PLA2), an enzyme involved in inflammatory pathways, making it a valuable compound for studying eicosanoid signaling and immunology. Its role as a precursor for the development of novel therapeutics, including antibody-drug conjugates (ADCs), is also an active area of investigation. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C89H125N25O25S3 B074467 Cinnamycin CAS No. 1405-39-6

Properties

CAS No.

1405-39-6

Molecular Formula

C89H125N25O25S3

Molecular Weight

2041.3 g/mol

IUPAC Name

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI Key

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

Canonical SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Synonyms

Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (

Origin of Product

United States

Scientific Research Applications

Biological Activities

Cinnamycin exhibits a range of biological activities, primarily due to its ability to selectively bind to phosphatidylethanolamine (PE) lipids found in bacterial membranes. This unique binding capability allows this compound to permeabilize membranes, making it effective against various pathogens. Key biological activities include:

  • Antimicrobial Properties : this compound demonstrates potent activity against a variety of bacteria, including Gram-positive organisms such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria. Its mechanism involves disrupting the integrity of bacterial membranes by targeting PE lipids .
  • Inhibition of Phospholipase A2 : this compound inhibits phospholipase A2 (PLA2), an enzyme involved in inflammatory processes by releasing arachidonic acid from cell membrane phospholipids. This inhibition is beneficial for treating conditions associated with inflammation, such as atherosclerosis and diabetes .
  • Antiviral Activity : The compound has shown promise in inhibiting the proliferation of enveloped viruses, potentially providing a broad-spectrum antiviral strategy. It disrupts the interaction between PE and phosphatidylserine receptors crucial for viral entry into host cells .

Therapeutic Applications

This compound's unique properties position it as a candidate for various therapeutic applications:

  • Blood Pressure Regulation : Research indicates that this compound may play a role in regulating blood pressure, making it relevant for cardiovascular health .
  • Cancer Treatment : Due to its ability to selectively target cancer cell membranes containing PE, this compound is being investigated as a potential therapeutic agent for cancer treatment .
  • Food Preservation : The antimicrobial properties of this compound are being explored for use in food preservation. Its effectiveness against foodborne pathogens makes it a candidate for enhancing food safety .

Case Studies

Several studies highlight the efficacy and potential applications of this compound:

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound effectively reduced populations of Listeria monocytogenes in food products, showcasing its potential as a natural preservative .
    • In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) against various pathogens, indicating its potency as an antimicrobial agent .
  • Inflammation and Disease Management :
    • Research into the inhibition of PLA2 by this compound suggests its application in managing inflammatory diseases. By modulating the inflammatory response, this compound could be beneficial in treating conditions like arthritis and other inflammatory disorders .
  • Viral Infections :
    • This compound's ability to inhibit viral entry through membrane disruption has been documented, suggesting its utility in developing antiviral therapies against enveloped viruses such as HIV and influenza .

Summary Table of this compound Applications

Application AreaSpecific Use CaseFindings/Implications
AntimicrobialFood preservationEffective against Listeria monocytogenes
Treatment of bacterial infectionsPotent against Gram-positive and some Gram-negative bacteria
Inflammation ManagementInhibition of PLA2Potential treatment for inflammatory diseases
Cancer TreatmentTargeting PE-rich cancer cell membranesSelective disruption of cancer cell integrity
AntiviralInhibition of enveloped virusesBroad-spectrum antiviral activity

Chemical Reactions Analysis

Cinnamycin Gene Cluster – Cin

Genetic studies have identified four genes (cinA, cinM, cinX, and cinorf7) that play an important role in this compound biosynthesis .

  • cinA: Encodes the this compound precursor peptide .
  • cinM: Encodes LanM family proteins responsible for dehydrating serine and threonine residues in the propeptide and forming lanthionine bridges .
  • cinX: Encodes a protein that catalyzes the hydroxylation of aspartate at position 15 .
  • cinorf7: Crucial in forming the lysinoalanine bridge .

Receptor-Molecule Interactions

This compound selectively binds to phosphatidylethanolamine (PE), a lipid residing in the inner layer of the plasma membrane, with a 1:1 stoichiometry . NMR studies suggest this compound's selectivity for PE is due to the binding of the primary ammonium group of the PE head group into a small binding pocket on the peptide surface. This pocket cannot accommodate larger head groups, such as those of phosphatidylcholine .

Specific Interactions:

  • Hydrogen bonds form between the lipid ammonium and the backbone carbonyl of Phe7 and Val13 .
  • The PE ammonium group interacts with the hydroxyl and carboxylate groups of HyAsp15 .
  • Backbone amide hydrogens of residues 10−13 are critical in binding the lipid phosphate .
  • This compound can induce transbilayer lipid movement and alter the curvature of PE-containing membranes .

Chemical Stability and Degradation

Cinnamaldehyde, a compound distinct from this compound, is related in name only. Cinnamaldehyde is stable under a nitrogen atmosphere but unstable under an oxygen atmosphere . Oxidation of cinnamaldehyde occurs as a gas-liquid reaction, where cinnamaldehyde absorbs oxygen to form non-gaseous products, leading to a decrease in pressure .

Oxidation Process:

  • Cinnamaldehyde reacts with oxygen to form peroxides .
  • Thermal decomposition of cinnamaldehyde peroxides produces free radicals, causing rapid radical oxidation of cinnamaldehyde .

To prevent deterioration, contact with oxygen should be avoided during the production, storage, and transportation of cinnamaldehyde .

Molecular Dynamics Simulations

Molecular dynamics simulations have elucidated the structure of lipid-cinnamycin complexes and the origin of selective lipid binding . These simulations reveal that this compound selectively binds to PE by forming an extensive hydrogen-bonding network involving all three hydrogen atoms of the primary ammonium group of the PE head group .

Table: Atomistic Simulations of DLPE Bound to this compound in Different Solvents

Simulation NameSimulation Time (μs)SolventHyAsp15 RotatedNOE Rest. Eq.
D NMR0.3DMSOnono
E NMR0.3Ethanolnono
W NMR0.3Waternono
D unflip1.0DMSOnoyes
D flip1.0DMSOyesyes
E unflip1.0Ethanolnoyes
E flip1.0Ethanolyesyes
D flip_W0.65Wateryesyes

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Related Lantibiotics

Compound Amino Acid Differences (vs. This compound) Post-Translational Modifications Key Structural Motifs
This compound N/A 3 thioethers, lysinoalanine bridge, β-hydroxyaspartate Amphiphilic cylinder with PE-binding pocket
Duramycin R2K (Arg2 → Lys) Identical bridge system to this compound Similar PE-binding cavity; revised residue assignments (Gln3, Asn17)
Duramycin B F10L (Phe10 → Leu) Conservative substitution in hydrophobic core Retains PE specificity; reduced membrane perturbation
Duramycin C R2A, Q3N, F7Y, F10L, F12W, V13S Non-conservative changes disrupt biosynthesis Loss of activity due to altered binding pocket
Ancovenin Not specified Shared lanthionine bridges Inhibits angiotensin-converting enzyme
  • Key Insights: Single conservative substitutions (e.g., duramycin’s R2K) are tolerated by this compound’s biosynthetic machinery, whereas non-conservative changes (e.g., duramycin C’s R2A and V13S) disrupt production . The β-hydroxyaspartate residue (Asp15) in this compound is critical for hydrogen bonding with PE’s ethanolamine group, a feature conserved in duramycins .

Functional and Mechanistic Differences

Table 2: Functional Comparison of this compound and Analogs

Compound Biological Activity Membrane Interaction Biomedical Applications
This compound PE binding, phospholipase A2 inhibition Induces membrane curvature and tubulation Tumor imaging, apoptosis detection
Duramycin Identical PE specificity Binds PE with curvature dependence Anti-inflammatory, cystic fibrosis therapy
Duramycin B Weaker phospholipase inhibition Reduced membrane reorganization Limited clinical use
Duramycin C Inactive No binding due to structural disruption N/A
  • Mechanistic Insights :
    • Both this compound and duramycin bind PE in a curvature-dependent manner, with enhanced affinity for highly curved membranes (e.g., small vesicles) .
    • This compound’s ability to externalize PE in dividing cells and apoptotic bodies is exploited for fluorescent imaging, while duramycin’s similar binding is leveraged for anti-inflammatory effects .

Immunogenicity and Regulation

This compound’s immunity system involves cinL (PEMT enzyme), cinT, and cinH (ABC transporters). Deletion of cinKR regulators abolishes both production and immunity, a mechanism shared with microbisporicin in Microbispora corallina . In contrast, nisin (a type A lantibiotic) employs distinct immunity proteins (NisI, NisFEG), reflecting evolutionary divergence in lantibiotic self-protection strategies .

Preparation Methods

Genetic Organization of the cin Cluster

The biosynthesis of cinnamycin is governed by the cin gene cluster, a 14.5-kb genomic region encoding eight open reading frames (cinA, cinM, cinX, cinT, cinR, orf7, orf8, and orf9). The structural gene cinA encodes a 51-amino acid precursor peptide comprising a 23-residue leader sequence and a 28-residue propeptide. Post-translational modifications are orchestrated by cinM (a LanM-type dehydratase/cyclase), cinX (an α-ketoglutarate/Fe²⁺-dependent hydroxylase), and orf7 (a lysinoalanine bridge-forming enzyme). Regulatory elements include cinR, a Streptomyces antibiotic regulatory protein (SARP), which activates transcription of the cin cluster under phosphate-limiting conditions.

Table 1: Key Genes in the cin Biosynthetic Cluster

GeneFunctionRole in this compound Biosynthesis
cinAStructural gene for precursor peptideEncodes prepro-cinnamycin
cinMDehydratase/cyclaseDehydrates Ser/Thr; forms Lan/MeLan
cinXAspartate-15 hydroxylaseHydroxylates Asp15 to 3-HyAsp
orf7Lysinoalanine synthaseCatalyzes Lys19-dehydroAla6 crosslink
cinRTranscriptional regulatorActivates cin cluster expression

Post-Translational Modification Machinery

This compound maturation involves four sequential steps:

  • Dehydration : CinM dehydrates Ser6, Ser14, Thr8, and Thr17 to dehydroalanine (Dha) and dehydrobutyrine (Dhb).

  • Cyclization : CinM catalyzes thioether bond formation between Dha/Dhb and Cys residues, generating one meso-lanthionine (Lan) and two 3-methyllanthionine (MeLan) bridges.

  • Hydroxylation : CinX hydroxylates Asp15 to erythro-3-hydroxy-L-aspartic acid (HyAsp), a modification critical for lipid binding.

  • Lysinoalanine Bridge Formation : Orf7 mediates a non-enzymatic reaction between Lys19 and Dha6, forming a lysinoalanine (Lal) bridge.

The leader peptide of prepro-cinnamycin is essential for guiding CinM and CinX but is cleaved by a protease (likely encoded by cinT) during secretion.

Heterologous Production Systems

Streptomyces lividans as a Heterologous Host

The cin cluster has been successfully expressed in Streptomyces lividans, yielding 12–15 mg/L of this compound. Key steps include:

  • Cluster Transplantation : The entire cin cluster was cloned into the integrative vector pSET152 and introduced into S. lividans TK24 via intergeneric conjugation.

  • Modular Engineering : Substituting cinA with homologs from duramycin and duramycin B generated hybrid lantibiotics, confirming the flexibility of the CinM/X/Orf7 machinery.

Table 2: Heterologous Production in S. lividans

ParameterDetailYield (mg/L)
Host StrainS. lividans TK2412–15
VectorpSET152 (integrative)
Key ModificationscinA swapped with durA/durB8–10

Escherichia coli for Reconstituted Biosynthesis

This compound has been produced in E. coli BL21(DE3) using a plasmid system co-expressing cinA, cinM, cinX, and orf7. Critical findings include:

  • Leader Peptide Dependence : CinM requires the leader peptide for substrate recognition, whereas CinX hydroxylates Asp15 independently.

  • Modification Order : CinM and CinX can act in either sequence, enabling flexible maturation pathways.

  • Yield Optimization : IPTG-induced expression yielded 3–5 mg/L of this compound, confirmed via MALDI-TOF mass spectrometry.

Chemical Synthesis Approaches

Solid-Phase Peptide Synthesis (SPPS)

This compound’s compact structure necessitates advanced SPPS strategies:

  • Resin and Chemistry : Dawson Dbz resin with Fmoc/tBu chemistry enables on-resin cyclization via native chemical ligation (NCL).

  • Cyclization : Linear precursors (e.g., Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys) are cyclized using 4-mercaptophenylacetic acid, achieving 60–70% yields.

Table 3: SPPS Parameters for this compound

ParameterDetail
ResinDawson Dbz (3-Fmoc-amino-4-aminobenzoyl)
Coupling ReagentHBTU/HOBt
Cyclization Agent4-Mercaptophenylacetic acid
PurificationReverse-phase HPLC (C-18 column)
Overall Yield60–70%

Challenges in Synthetic Routes

  • Thiol Bridge Stability : Oxidation of lanthionine bridges during SPPS requires inert atmosphere handling.

  • HyAsp Incorporation : Direct synthesis of 3-HyAsp remains problematic, necessitating post-assembly hydroxylation mimics.

Comparative Analysis of Production Methods

Table 4: Comparison of this compound Preparation Methods

MethodYieldCostScalabilityStructural Fidelity
Native Biosynthesis10–20 mg/LLowModerateHigh
Heterologous (S. lividans)12–15 mg/LMediumHighHigh
Heterologous (E. coli)3–5 mg/LHighLowModerate
Chemical Synthesis60–70%Very HighLowVariable

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.